N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide

Catalog No.
S5924468
CAS No.
M.F
C23H21NO2
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamid...

Product Name

N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide

IUPAC Name

N-(2-propan-2-ylphenyl)-9H-xanthene-9-carboxamide

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C23H21NO2/c1-15(2)16-9-3-6-12-19(16)24-23(25)22-17-10-4-7-13-20(17)26-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,24,25)

InChI Key

QRFNGMMAEQHDLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

The exact mass of the compound N-(2-isopropylphenyl)-9H-xanthene-9-carboxamide is 343.157228913 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the family of xanthene derivatives. This compound features a xanthene core, which is a tricyclic aromatic system, and incorporates a carboxamide functional group. Its molecular formula is C23H21NO2C_{23}H_{21}NO_{2}, with a molecular weight of approximately 343.4 g/mol. The compound is characterized by its unique structural features, which include an isopropyl-substituted phenyl group attached to the nitrogen of the carboxamide.

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives.
  • Reduction: Reduction processes can convert the compound into amines or alcohols.
  • Substitution Reactions: The aromatic rings may undergo electrophilic or nucleophilic substitution, leading to the formation of various substituted derivatives.

The biological activity of N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide has been the subject of research, particularly in medicinal chemistry. The compound exhibits potential therapeutic properties, including:

  • Anticancer Activity: Studies suggest that xanthene derivatives may possess cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties: The compound has shown promise in inhibiting microbial growth in preliminary assays.
  • Enzyme Modulation: It may interact with specific enzymes, influencing various biochemical pathways.

The synthesis of N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide typically involves the reaction between 9H-xanthene-9-carboxylic acid and 2-(propan-2-yl)aniline. The process generally includes:

  • Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) are commonly used.
  • Solvents: The reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran.
  • Conditions: The reaction can be performed at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic applications, particularly in drug development targeting specific biological pathways.
  • Materials Science: Explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Biological Research: Utilized in studies focusing on interactions with biological macromolecules like proteins and nucleic acids .

Interaction studies involving N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide often focus on its binding affinity and modulation of enzyme activity. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, it may bind to specific receptors or enzymes, influencing cellular signaling pathways and metabolic processes.

Several compounds share structural similarities with N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamideC23H21NO2Similar structure but different substitution pattern
N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamideC17H15N5O2Incorporates a tetrazole ring
9-prop-2-enyl-9H-xantheneC16H14OLacks the carboxamide group

The uniqueness of N-[2-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide lies in its specific substitution pattern and the presence of the isopropyl group, which may influence its biological activity and chemical reactivity compared to other xanthene derivatives. This distinct structure could lead to varied interactions with biological targets, enhancing its potential as a therapeutic agent .

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

343.157228913 g/mol

Monoisotopic Mass

343.157228913 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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